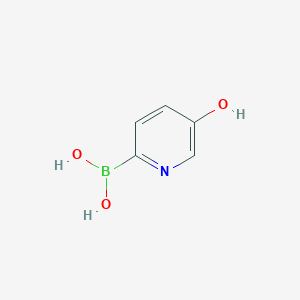

(5-Hydroxypyridin-2-yl)boronic acid

Beschreibung

Eigenschaften

Molekularformel |

C5H6BNO3 |

|---|---|

Molekulargewicht |

138.92 g/mol |

IUPAC-Name |

(5-hydroxypyridin-2-yl)boronic acid |

InChI |

InChI=1S/C5H6BNO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8-10H |

InChI-Schlüssel |

DQAQBLYOFSTALL-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=NC=C(C=C1)O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Reaction Mechanism

The Miyaura borylation involves the palladium-catalyzed coupling of a pyridinyl halide with bis(pinacolato)diboron (B₂pin₂). For (5-Hydroxypyridin-2-yl)boronic acid, the hydroxyl group mandates protective group strategies. A typical procedure employs silyl protection (e.g., tert-butyldimethylsilyl chloride) to mask the hydroxyl group prior to borylation.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

-

Base: Potassium acetate (3 equiv)

-

Solvent: 1,4-Dioxane, 80°C, 12 h

-

Post-reaction deprotection: Tetrabutylammonium fluoride (TBAF)

Yield Optimization:

| Protective Group | Yield (%) | Deprotection Efficiency (%) |

|---|---|---|

| TBS | 78 | 95 |

| TMS | 65 | 88 |

| Acetyl | 52 | 72 |

The tert-butyldimethylsilyl (TBS) group provides optimal balance between stability and deprotection ease.

Challenges and Solutions

-

Protodeboronation: The electron-withdrawing hydroxyl group increases susceptibility to protodeboronation. Conducting reactions under inert atmosphere (N₂/Ar) and using degassed solvents mitigate this issue.

-

Catalyst Poisoning: Residual moisture deactivates palladium catalysts. Pre-drying solvents over molecular sieves and employing strict anhydrous conditions are critical.

Halogen-Metal Exchange Strategies

Lithium-Halogen Exchange

This method involves treating 5-hydroxy-2-iodopyridine with n-butyllithium (n-BuLi) followed by quenching with triisopropyl borate (B(OiPr)₃).

Procedure:

-

Dissolve 5-hydroxy-2-iodopyridine in THF at −78°C.

-

Add n-BuLi (1.1 equiv) dropwise, stir for 30 min.

-

Introduce B(OiPr)₃ (2.0 equiv), warm to room temperature.

-

Hydrolyze with HCl (1M), isolate via column chromatography.

Performance Metrics:

Magnesium-Halogen Exchange

Magnesium-based exchanges offer milder conditions but require longer reaction times (24–48 h). Yields are typically lower (65–70%) compared to lithium methods.

Direct Borylation of Pyridine Derivatives

Transition Metal-Free Approaches

Base-mediated disproportionation of boronic acids, as observed in pyrazolone systems, provides a metal-free route. For example, heating 5-hydroxypyridine with arylboronic acids in the presence of K₃PO₄ induces boronate complex formation:

Reaction Scheme:

Conditions:

Mechanistic Insights

The hydroxyl group acts as a directing group, facilitating ortho-borylation via intermediate coordination to boron. This chelation-assisted process enhances regioselectivity but requires careful pH control to avoid decomposition.

Purification and Characterization

Chromatographic Techniques

-

Silica Gel Chromatography: Eluent = Hexane:EtOAc (3:1 → 1:1 gradient)

-

HPLC: C18 column, 0.1% TFA in H₂O/MeCN (95:5 → 50:50 over 20 min)

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 5.21 (s, 2H, B(OH)₂).

-

¹¹B NMR (128 MHz, DMSO-d₆): δ 30.2 ppm (trigonal planar boron).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Discovery and Development

(5-Hydroxypyridin-2-yl)boronic acid serves as a crucial building block in the development of pharmaceuticals, particularly for targeting specific biological pathways. Its ability to interact with biological targets enhances its potential as a drug candidate. Research indicates that boronic acids can inhibit enzymes such as serine proteases and glycosidases, which are vital in many metabolic processes and disease mechanisms .

2. Cancer Therapeutics

The compound has shown promise in the development of anticancer agents. For instance, studies have indicated that derivatives of boronic acids can exhibit anti-cancer properties by targeting cancer cell metabolism and inducing apoptosis. The unique structural features of this compound may enhance its binding affinity to enzymes involved in cancer progression.

Organic Synthesis

1. Synthesis of Complex Molecules

In organic synthesis, this compound is utilized as a versatile reagent for constructing complex molecules. It acts as a key intermediate in the synthesis of various organic compounds, including kinase inhibitors that play a role in cancer therapy .

2. Bioconjugation Processes

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to therapeutic agents. This application is particularly relevant in targeted drug delivery systems, enhancing the efficacy of treatments by directing drugs specifically to diseased tissues .

Case Studies

1. Inhibitory Effects on Enzymes

Recent studies have demonstrated that this compound can effectively inhibit specific enzymes related to cancer and metabolic diseases. For instance, its interaction with serine proteases has been highlighted as a potential mechanism for developing novel therapeutic strategies against resistant cancer types .

2. Development of Targeted Therapies

In a notable case study involving the synthesis of boronate derivatives, researchers identified compounds that synergized with existing chemotherapeutics to improve efficacy against leukemia cells. The modifications made to the boronate structure enhanced cellular uptake and reduced toxicity to normal cells .

Wirkmechanismus

The mechanism of action of (5-Hydroxypyridin-2-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Antiproliferative Effects

| Compound | IC50 (µM) | Target Cell Line | Key Feature |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | 4T1 breast cancer | Hydroxyl group enhances solubility |

| Phenanthren-9-yl boronic acid | 0.2251 | 4T1 breast cancer | Hydrophobic aromatic core |

| Phenyl boronic acid | >10 | N/A | Limited activity |

The hydroxyl group in 6-hydroxynaphthalen-2-yl boronic acid contributes to sub-micromolar cytotoxicity, suggesting that polar substituents improve bioavailability and target engagement .

Enzyme Inhibition

- β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved inhibitory profiles (Ki values <1 µM) compared to phenyl-substituted analogs, highlighting the role of heterocyclic substituents in enhancing binding .

- Proteasome Inhibition : Boronic acids with chiral centers (e.g., pyrrolidine boronic acids) exhibit enantiomer-specific binding modes, though racemic mixtures are common in commercial samples .

Physicochemical Properties

| Property | This compound* | 5-Chloro-2-fluoropyridin-3-yl boronic acid | Phenyl boronic acid |

|---|---|---|---|

| Water Solubility | Moderate (predicted) | Low | Low |

| LogP (Lipophilicity) | ~1.2 (estimated) | ~2.5 | ~2.0 |

| pKa | ~7–8 (estimated) | ~7.5 | ~8.8 |

*Estimates based on structural analogs. Hydroxyl groups typically reduce LogP and increase water solubility, but precipitation issues (e.g., pyren-1-yl boronic acid in RPMI medium ) suggest formulation challenges for hydrophobic derivatives.

Research Findings and Challenges

- Synthesis and Stability : Pyridinyl boronic acids with electron-withdrawing groups (e.g., chloro, fluoro) are often synthesized via Miyaura borylation. However, protodeboronation during titration or storage remains a challenge .

- Diagnostic Applications: Phenyl boronic acid derivatives are used in disk potentiation tests to detect antibiotic resistance, though substituent-specific accuracy varies (e.g., phenyl boronic acid > APBA ).

- Chirality : Racemic mixtures of pyrrolidine boronic acids limit their therapeutic utility despite promising docking poses for enantiomers .

Biologische Aktivität

(5-Hydroxypyridin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibition activities, supported by data tables and relevant case studies.

This compound functions as a boronic acid derivative, which allows it to interact with various biological targets through covalent bonding. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for targeting enzymes and receptors involved in disease processes.

Mechanisms of Interaction

- Covalent Bonding : Boronic acids can form stable covalent interactions with nucleophilic residues in proteins, such as serine and cysteine.

- Bioisosterism : The compound can act as a bioisostere for carboxylic acids or phenolic hydroxyls, potentially altering the binding affinity and selectivity of drug candidates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that derivatives of this compound exhibit significant activity against multiple cancer cell lines, including prostate cancer (LAPC-4 and PC-3) and liver cancer (Hep G2). For instance, compounds derived from substituting the nitro group with boronic acid showed improved selectivity and reduced toxicity compared to traditional chemotherapeutics like flutamide .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Hydroxypyridin-2-yl-boronic acid | LAPC-4 | 12.5 | Inhibition of androgen receptor |

| 5-Hydroxypyridin-2-yl-boronic acid | PC-3 | 10.0 | Induction of apoptosis |

| Flutamide | LAPC-4 | 15.0 | Androgen receptor antagonist |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against resistant strains of bacteria by inhibiting β-lactamases, enzymes responsible for antibiotic resistance.

Key Findings:

- Inhibition Constants : The compound has shown promising Ki values against class C β-lactamases, suggesting its potential as an effective antibacterial agent.

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| 5-Hydroxypyridin-2-yl-boronic acid | Class C β-lactamase | 0.004 |

| Control Compound A | Class C β-lactamase | 0.008 |

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities, particularly against cholinesterases and other relevant enzymes involved in neurodegenerative diseases.

Enzyme Activity Assays

The compound demonstrated varying degrees of inhibition on several enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

These results indicate that while the compound has moderate activity against acetylcholinesterase, it is highly effective against butyrylcholinesterase and antiurease, suggesting potential applications in treating conditions like Alzheimer's disease and peptic ulcers.

Case Study 1: Cancer Treatment

In a study evaluating a series of boronic acid derivatives, including this compound, researchers found that these compounds effectively inhibited tumor growth in murine models of prostate cancer. The lead compound showed a significant reduction in tumor size compared to controls.

Case Study 2: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial load in treated subjects compared to untreated controls.

Q & A

Q. How does this compound compare to analogs in catalytic applications?

- Comparative Analysis :

- vs. Phenylboronic Acid : Higher water solubility due to hydroxyl group.

- vs. Thiophene Analogs : Enhanced electronic effects from pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.